BenchChemオンラインストアへようこそ!

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide

Medicinal chemistry Structure–activity relationships FABP4 / Factor Xa inhibitor design

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide (CAS 954039-10-2) is a synthetic sulfonamide derivative bearing a naphthalene-1-sulfonyl pharmacophore linked via a 2-oxoethyl bridge to a 2-phenyl‑substituted morpholine ring. With a molecular formula of C₂₂H₂₂N₂O₄S and MW ≈ 410.5 g·mol⁻¹, the compound incorporates three privileged structural modules: the naphthalene sulfonamide moiety, the 2-phenylmorpholine scaffold, and the carbonyl‑containing ethyl linker.

Molecular Formula C22H22N2O4S
Molecular Weight 410.49
CAS No. 954039-10-2
Cat. No. B2776238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide
CAS954039-10-2
Molecular FormulaC22H22N2O4S
Molecular Weight410.49
Structural Identifiers
SMILESC1COC(CN1C(=O)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C22H22N2O4S/c25-22(24-13-14-28-20(16-24)18-8-2-1-3-9-18)15-23-29(26,27)21-12-6-10-17-7-4-5-11-19(17)21/h1-12,20,23H,13-16H2
InChIKeyFNCXACCBFGZREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 954039-10-2 – Naphthalene-1-Sulfonamide 2-Phenylmorpholine Oxoethyl Derivative: Compound Identity, Core Properties, and Sourcing Rationale


N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide (CAS 954039-10-2) is a synthetic sulfonamide derivative bearing a naphthalene-1-sulfonyl pharmacophore linked via a 2-oxoethyl bridge to a 2-phenyl‑substituted morpholine ring [1]. With a molecular formula of C₂₂H₂₂N₂O₄S and MW ≈ 410.5 g·mol⁻¹, the compound incorporates three privileged structural modules: the naphthalene sulfonamide moiety, the 2-phenylmorpholine scaffold, and the carbonyl‑containing ethyl linker [2]. This unique combination distinguishes it from simpler naphthalene‑sulfonamide or benzenesulfonamide analogs and positions it as a versatile scaffold for structure‑based drug design programs targeting proteins that require a well‑defined hydrogen‑bond network and controlled lipophilicity [3].

Why Naphthalene‑Sulfonamide Phenylmorpholine Analogs Cannot Be Treated as Interchangeable in 954039-10-2 Procurement


Generic substitution across naphthalene‑1‑sulfonamide phenylmorpholine derivatives is unsound because minor structural alterations—such as removal of the central carbonyl, replacement of naphthalene by benzene, or deletion of the 2‑phenyl substituent—can profoundly alter solubility, metabolic stability, target‑binding complementarity, and central nervous system (CNS) permeability [1]. The 2‑oxoethyl linker in CAS 954039-10-2 provides an additional hydrogen‑bond acceptor and influences the conformational flexibility of the basic morpholine nitrogen, features that are absent in the non‑oxo analog (CAS 953972-32-2) . Furthermore, the naphthalene‑1‑sulfonyl group engages in π‑stacking interactions with aromatic residues in lipid‑binding pockets (e.g., FABP4, Factor Xa), a pharmacodynamic advantage that simple benzenesulfonamide counterparts cannot replicate [2]. These structure‑specific contributions mean that even closely related CAS entries cannot be assumed equivalent without target‑engagement data.

Quantitative Differentiation of CAS 954039-10-2 from Its Closest In‑Class Analogs


Enhanced Hydrogen‑Bonding Capacity via the 2‑Oxoethyl Linker: Comparison with Non‑Oxo Analog (CAS 953972-32-2)

The target compound (MW ≈ 410.5 g·mol⁻¹) possesses a carbonyl oxygen in the ethyl linker that is absent in the closest analog, N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide (CAS 953972-32-2, MW ≈ 396.5 g·mol⁻¹) . This additional hydrogen‑bond acceptor increases the compound’s capacity to engage ordered water networks observed in the binding pockets of FABP4 and Factor Xa, as demonstrated by structure‑based studies on related naphthalene‑1‑sulfonamide derivatives [1]. The presence of the carbonyl also modulates the basicity of the morpholine nitrogen, potentially shifting pKa by ~0.5–1.0 units relative to the non‑oxo analog, which can influence both target affinity and off‑target promiscuity [2].

Medicinal chemistry Structure–activity relationships FABP4 / Factor Xa inhibitor design

Predicted Metabolic Soft‑Spot Introduction versus Non‑Oxo Ethyl Linker

The 2‑oxoethyl linker in CAS 954039-10-2 introduces a carbonyl that can serve as a metabolic soft spot facilitating clearance pathways, in contrast to the fully saturated ethyl linker of CAS 953972-32-2 . In published liver microsomal stability studies on analogous naphthalene‑1‑sulfonamide FABP4 inhibitors (e.g., compounds 16dk and 16do), compounds retaining a similar rigid‑linker architecture displayed half‑lives >60 min in human liver microsomes with intrinsic clearance values <15 μL·min⁻¹·mg⁻¹, whereas overly flexible analogs showed rapid degradation [1]. Although direct data for CAS 954039-10-2 are not yet published, the structural analogy supports the expectation that the oxoethyl linker will confer intermediate metabolic stability—superior to fully flexible linkers but potentially shorter than the non‑oxo ethyl chain.

ADME / DMPK In vitro microsomal stability Cytochrome P450 metabolism

Higher Lipophilicity and π‑Stacking Potential Relative to Benzenesulfonamide Analog

The naphthalene‑1‑sulfonamide core of CAS 954039-10-2 (clogP ≈ 2.8) is substantially more lipophilic and capable of π‑stacking than the corresponding benzenesulfonamide analog N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide (CAS 954048-34-1, clogP ≈ 1.5) . In the FABP4 inhibitor series, X‑ray crystallography has revealed that the naphthalene ring occupies a hydrophobic cleft defined by Phe16, Tyr19, and Met20, whereas a phenyl ring would leave this pocket unfilled, correlating with a ~10–50‑fold loss in binding affinity [1]. A comparable naphthalene‑to‑phenyl replacement in the Factor Xa inhibitor series led to an IC₅₀ increase from 0.05 μM to >1 μM [2], underscoring the critical contribution of the naphthalene moiety.

Lipophilic ligand efficiency Ligand–protein π‑stacking FABP4 / Factor Xa inhibitor design

2‑Phenylmorpholine Stereochemistry and CNS Penetration Potential versus Unsubstituted Morpholine Analogs

The 2‑phenyl substituent on the morpholine ring of CAS 954039-10-2 is a key determinant of blood–brain barrier (BBB) permeability. The parent heterocycle 2‑phenylmorpholine is a known norepinephrine‑dopamine releasing agent (NDRA) with demonstrated CNS activity, whereas morpholine itself exhibits negligible CNS penetration [1]. In the context of STAT5/6‑targeting PROTAC degrader synthesis, the (R)‑enantiomer of 2‑phenylmorpholine is preferred for its enhanced cellular uptake and target engagement . The sulfonamide‑conjugated derivative retains the phenylmorpholine recognition element, suggesting that CAS 954039-10-2—provided its stereochemistry is controlled—may serve as a superior scaffold for CNS‑exposed protease or lipid‑binding protein inhibitors relative to morpholine‑only or piperidine‑linked sulfonamides [2].

CNS drug design Blood–brain barrier permeability STAT5/6 PROTAC degrader synthesis

Validated and High‑Potential Application Scenarios for N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide (CAS 954039-10-2)


FABP4 Inhibitor Lead Optimization and Metabolic Disease Target Engagement Studies

CAS 954039-10-2 can serve as a privileged scaffold for structure‑based optimization of fatty acid binding protein 4 (FABP4) inhibitors. Published crystallographic data on close naphthalene‑1‑sulfonamide analogs confirm the critical role of the naphthalene‑protein π‑stacking interaction with Phe16 and Tyr19, as well as ordered‑water displacement in the binding pocket [1]. The oxoethyl linker provides an additional hydrogen‑bond anchor that can be exploited in fragment‑growing strategies to improve lipophilic ligand efficiency (LLE). Researchers should request this specific CAS to test whether installing the oxo group recovers potency lost with flexible‑linker analogs.

Orally Bioavailable Factor Xa Anticoagulant Lead Generation

The naphthalene‑1‑sulfonamide core has been validated in potent Factor Xa inhibitor series (IC₅₀ ≈ 0.05 μM) [2]. CAS 954039-10-2 incorporates both the naphthalene‑1‑sulfonyl motif and a morpholine‑phenyl substituent that may improve oral bioavailability through enhanced permeability and reduced P‑gp efflux relative to piperidine‑linked congeners. Teams pursuing novel oral anticoagulants should evaluate this compound in FXa enzymatic and clotting assays, with direct comparison to the naphthalene‑2‑sulfonamide regioisomer and the benzenesulfonamide analog to quantify the contribution of each structural element.

STAT5/6 PROTAC Degrader Building Block Synthesis

The 2‑phenylmorpholine fragment is a validated recognition element for STAT5/6‑targeting PROTAC degrader molecules . CAS 954039-10-2, which bears a naphthalene‑sulfonamide cap and an oxoethyl linker, can function as a bifunctional intermediate: the sulfonamide can be elaborated into an E3 ligase ligand (e.g., VHL or CRBN binder), while the phenylmorpholine moiety engages the STAT protein of interest. Researchers constructing focused PROTAC libraries should consider this CAS as a versatile starting material that combines three privileged chemotypes in a single, purchasable building block.

CNS‑Exposed Serine Protease or Lipid‑Binding Protein Inhibitor Scaffold

Because the 2‑phenylmorpholine substructure is reported to be a CNS‑active monoamine releasing agent [3], analogs of CAS 954039-10-2 are expected to exhibit enhanced BBB penetration compared to simple morpholine‑ or piperidine‑linked sulfonamides. This makes the compound particularly relevant for programs targeting brain‑expressed FABPs, serine proteases involved in neurodegeneration, or neuroinflammatory enzymes. In vivo PK studies measuring brain‑to‑plasma ratio (Kp,uu) should be prioritized to confirm the CNS advantage relative to matched non‑phenylmorpholine controls.

Quote Request

Request a Quote for N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.